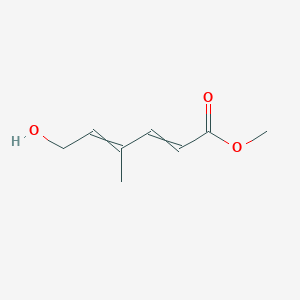
Pyrimidine, 1,1'-methylenebis[3-(4-chlorophenyl)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-]: is a complex organic compound with the molecular formula C21H26Cl2N4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a suitable diamine and a diketone. This reaction is usually carried out under acidic conditions to facilitate ring closure.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a substitution reaction, where the hydrogen atoms on the pyrimidine ring are replaced by chlorophenyl groups. This step often requires the use of a strong base and a chlorinating agent.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the two pyrimidine rings. This is typically achieved through a condensation reaction using formaldehyde or a similar methylene donor.
Industrial Production Methods
In an industrial setting, the production of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used. Batch processing is suitable for smaller quantities, while continuous processing is preferred for large-scale production.
Purification and Isolation: After synthesis, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Applications De Recherche Scientifique
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 1,1’-methylenebis[3-(4-bromophenyl)hexahydro-]
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is unique due to the presence of chlorophenyl groups and a methylene bridge, which confer distinct chemical properties and potential applications
Propriétés
Numéro CAS |
683811-45-2 |
|---|---|
Formule moléculaire |
C21H26Cl2N4 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[[3-(4-chlorophenyl)-1,3-diazinan-1-yl]methyl]-1,3-diazinane |
InChI |
InChI=1S/C21H26Cl2N4/c22-18-3-7-20(8-4-18)26-13-1-11-24(16-26)15-25-12-2-14-27(17-25)21-9-5-19(23)6-10-21/h3-10H,1-2,11-17H2 |
Clé InChI |
FPDGHCDLPVFLCT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CN(C1)C2=CC=C(C=C2)Cl)CN3CCCN(C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)


![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
